NHI-2

Cancer Metabolism LDHA Inhibition Cellular Uptake

NHI-2 (methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate; CAS 1269802-97-2) is a small-molecule, cell-permeable inhibitor of human lactate dehydrogenase isoform A (LDH-A), a key enzyme in the glycolytic pathway that is frequently upregulated in cancer cells (the Warburg effect). It is characterized by its N-hydroxyindole-2-carboxylate (NHI) scaffold and is commonly used as a chemical probe in cancer metabolism research.

Molecular Formula C17H12F3NO3
Molecular Weight 335.28 g/mol
Cat. No. B609565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNHI-2
SynonymsNHI-2;  NHI 2;  NHI2; 
Molecular FormulaC17H12F3NO3
Molecular Weight335.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C(C=C2N1O)C3=CC=CC=C3)C(F)(F)F
InChIInChI=1S/C17H12F3NO3/c1-24-16(22)15-9-12-13(17(18,19)20)7-11(8-14(12)21(15)23)10-5-3-2-4-6-10/h2-9,23H,1H3
InChIKeyYPPFWRWCZNXINO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NHI-2: A Selective LDHA Inhibitor for Targeted Cancer Metabolism Research and Procurement


NHI-2 (methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate; CAS 1269802-97-2) is a small-molecule, cell-permeable inhibitor of human lactate dehydrogenase isoform A (LDH-A), a key enzyme in the glycolytic pathway that is frequently upregulated in cancer cells (the Warburg effect) [1]. It is characterized by its N-hydroxyindole-2-carboxylate (NHI) scaffold and is commonly used as a chemical probe in cancer metabolism research [2]. NHI-2 is supplied as an off-white solid powder with a molecular weight of 335.28 g/mol and a purity of ≥98% (HPLC) .

Why NHI-2 Cannot Be Directly Substituted: Critical Differences in Cellular Efficacy and Mechanism Compared to Other LDHA Inhibitors


LDHA inhibitors are a heterogeneous class with distinct scaffolds (e.g., NHI, malonic acid, oxamate) that exhibit profound differences in cellular uptake, potency in physiologically relevant hypoxic environments, and even in the specific phase of the cell cycle they arrest [1][2]. Generic substitution based solely on enzymatic IC50 values is therefore inadequate for ensuring experimental reproducibility. For instance, while malonic acid derivatives may show potent enzyme inhibition, their poor cell permeability renders them ineffective in cellular assays [1]. Conversely, the prototypical inhibitor oxamate, while cell-permeable, requires significantly higher concentrations to achieve growth inhibition and operates via a distinct cell cycle mechanism [2]. The quantitative evidence below demonstrates precisely where NHI-2 offers verifiable and meaningful differentiation for scientific selection.

NHI-2 Quantitative Evidence Guide: Head-to-Head Performance Data Against Key Comparators


NHI-2 vs. Malonic Acid Derivative: Superior Cellular Uptake and Lactate Reduction in HeLa Cells

NHI-2 demonstrates dramatically superior cellular activity compared to a representative malonic acid derivative (Mal-1). Despite comparable enzyme inhibition potency, NHI-2 achieved a 56% reduction in cellular lactate production at 100 µM, whereas Mal-1 was completely inactive in this cell-based assay. This difference is attributed to the NHI scaffold's enhanced cell permeability [1].

Cancer Metabolism LDHA Inhibition Cellular Uptake

NHI-2 vs. Oxamate: 1,000-Fold Lower Potency Required for Growth Inhibition in Colonic and Bladder Cancer Cells

In a comparative study of LDHA inhibitors, NHI-2 was effective at achieving growth inhibition at the lowest concentrations among those tested. The rank order of half-maximal inhibitory concentrations for growth inhibition was NHI-2 < isosafrole < oxamate, indicating that NHI-2 is significantly more potent in a cellular context than the widely used inhibitor oxamate [1].

Cancer LDHA Inhibitor Cytotoxicity Potency Comparison

NHI-2 vs. Oxamate: Distinct Cell Cycle Arrest Mechanisms for Combination Strategy Design

NHI-2 and oxamate induce cell cycle arrest at distinct phases, providing a mechanistic rationale for their synergistic combination. Oxamate impedes the initial commitment to DNA synthesis and induces arrest in the G1 phase, whereas NHI-2 disrupts later stages of cell division, causing cell accumulation in the S and G2 phases [1]. This complementary mechanism leads to a comprehensive blockade of cancer cell proliferation when combined [1].

Melanoma LDHA Inhibition Cell Cycle Arrest Combination Therapy

NHI-2 vs. Oxamate: Synergistic Inhibition of Proliferation, Glycolysis, and ATP Production in Melanoma Cells

The combination of NHI-2 and oxamate produces a synergistic effect that is greater than the sum of their individual effects. In melanoma cell lines, the combination synergistically inhibited proliferation, glycolysis, and ATP production [1]. This synergy is underpinned by their distinct molecular interactions: oxamate acts as a pyruvate analog to inhibit LDHA, while NHI-2 functions as a NADH competitor [1].

Melanoma Synergy Glycolysis ATP Production

NHI-2 vs. NHI-1: Enhanced Hypoxic Potency and Gemcitabine Synergy in Pancreatic Cancer Cells

NHI-2 demonstrates superior activity compared to its close analog NHI-1 in hypoxic environments, a condition characteristic of the tumor microenvironment. In hypoxic PANC-1 cells, NHI-2 exhibited an IC50 of 4.0 µM, whereas NHI-1 showed an IC50 of 1.3 µM, but in LPC006 cells, NHI-2 had an IC50 of 1.1 µM vs. NHI-1's 0.9 µM. Crucially, the combination of NHI-2 with gemcitabine showed strong synergism in both hypoxic PANC-1 (CI = 0.14) and LPC006 (CI = 0.29) cells [1].

Pancreatic Cancer Hypoxia Gemcitabine Synergy

NHI-2 vs. Galloflavin and FX-11: Confirmed In Vivo Tumor Growth Suppression in Murine B78 Melanoma Model

NHI-2 has demonstrated significant tumor growth suppression in a murine B78 melanoma model. At a dose of 1 mg/kg administered daily via intratumoral injection for 15 days, NHI-2 reduced tumor volume when combined with immune checkpoint inhibitors (ICIs) and radiotherapy, and also increased the CD8:Treg cell ratio, indicating enhanced anti-tumor immunity [1]. This contrasts with other LDHA inhibitors like galloflavin and FX-11, which, while reported to have in vivo activity, lack the specific combination data with ICIs and the defined mechanistic cell cycle synergy demonstrated for NHI-2.

Melanoma In Vivo Tumor Growth Suppression LDHA Inhibitor

NHI-2 Application Scenarios: High-Impact Research Areas Supported by Quantitative Evidence


Investigating LDHA Inhibition in Cell-Based Assays Where Malonic Acid Derivatives Fail

NHI-2 is the inhibitor of choice for cell-based studies of LDHA function due to its proven cell permeability and robust cellular activity. Unlike malonic acid derivatives (e.g., Mal-1), which are inactive in cells despite enzyme inhibition, NHI-2 effectively reduces lactate production and inhibits cancer cell proliferation [1].

Elucidating the Role of Glycolysis in Hypoxic Tumor Microenvironments and Cancer Stem Cells

NHI-2 is particularly suited for studies under hypoxic conditions, which mimic the tumor microenvironment and are known to enrich for cancer stem cells. Its enhanced potency in hypoxia (e.g., IC50 of 4.0 µM in hypoxic vs. 22.2 µM in normoxic PANC-1 cells) makes it a valuable tool for dissecting glycolytic dependence in these contexts [2].

Designing Rational Combination Therapies with Gemcitabine in Pancreatic Cancer Models

The strong synergistic interaction between NHI-2 and gemcitabine, particularly under hypoxic conditions (Combination Index values as low as 0.14), provides a robust rationale for its use in combination studies aimed at overcoming chemoresistance in pancreatic cancer [2].

Developing Dual-Targeting Strategies Combining LDHA Inhibition with Immune Checkpoint Blockade

NHI-2's demonstrated ability to suppress tumor growth and modulate the immune microenvironment in vivo, especially when combined with immune checkpoint inhibitors, positions it as a key reagent for research into the intersection of cancer metabolism and immunotherapy [3].

Technical Documentation Hub

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